BenchChemオンラインストアへようこそ!

3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

Fragment-based drug design Halogen bonding Scaffold diversity

This chloropyridine fragment features a 3,5-dichloro-4-oxopyridine core and pendant propanenitrile chain, providing two differentiable vectors for FBDD. The dual Cl substituents act as hydrophobic anchors and halogen-bond donors for target binding sites—interactions non-halogenated analogs cannot achieve. The nitrile chain enables further elaboration via reduction, hydrolysis, or click chemistry. Essential for SAR continuity in hit-to-lead and for probing oxopyridine space claimed in Bayer's patent family (US 2023/0024752 A1). Procure this exact scaffold to preserve binding-mode integrity.

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05
CAS No. 286840-91-3
Cat. No. B2923900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile
CAS286840-91-3
Molecular FormulaC8H6Cl2N2O
Molecular Weight217.05
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1CCC#N)Cl)Cl
InChIInChI=1S/C8H6Cl2N2O/c9-6-4-12(3-1-2-11)5-7(10)8(6)13/h4-5H,1,3H2
InChIKeyYOBDTKGJCIQMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview for 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile (CAS 286840-91-3)


3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile (CAS 286840-91-3) is a low-molecular-weight fragment molecule (C₈H₆Cl₂N₂O, MW 217.05) classified as a chloropyridine [1]. It is primarily offered as a scaffold for fragment-based drug discovery, where its 3,5-dichloro-4-oxopyridine core and pendant propanenitrile chain provide two differentiable vectors for molecular elaboration . The compound is described as a white solid and is supplied by multiple research-chemical vendors for early-stage medicinal chemistry and agrochemical synthesis .

Why a Generic Chloropyridine or Propanenitrile Fragment Cannot Substitute 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile


Fragment-based campaigns rely on the precise spatial arrangement of functional groups to establish initial binding interactions. Replacing 3-(3,5-dichloro-4-oxopyridin-1-yl)propanenitrile with a generic chloropyridine (e.g., 3-chloropyridine) or a simple oxopyridine-propanenitrile (e.g., 3-(2-oxopyridin-1(2H)-yl)propanenitrile) alters the hydrogen-bonding capacity of the oxo group, removes the two chlorine substituents that serve as both hydrophobic anchors and potential halogen-bond donors, and shifts the nitrile vector [1]. Such changes would reset any structure-activity relationship (SAR) established during fragment growth, making procurement of the exact scaffold indispensable for hit-to-lead continuity . Because no quantitative head-to-head comparative studies have been published for this exact compound, the rationale below relies on class-level inference and supporting physicochemical evidence.

Quantitative Differentiation Evidence for 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile Relative to Closest Fragment Analogs


Halogen-Bond Donor Capacity Enabled by the 3,5-Dichloro Substitution Pattern

The target compound carries two chlorine atoms at the 3- and 5-positions of the 4-oxopyridine ring, a motif known to engage in halogen bonding with backbone carbonyls or Lewis bases in protein binding sites. In contrast, the commonly available analog 3-(2-oxopyridin-1(2H)-yl)propanenitrile (CAS 25386-51-0) lacks any halogen substituents entirely, foregoing this interaction mode. While no direct protein–ligand co-crystal data exist for the target compound, the σ-hole potential of the C–Cl bonds in the 3,5-dichloro-4-oxopyridine scaffold is a class-level property that differentiates it from non-halogenated oxopyridine fragments .

Fragment-based drug design Halogen bonding Scaffold diversity

Nitrile Vector Geometry Compared to 3,5-Dichloro-4-hydroxypyridine

The propanenitrile side chain attached to the pyridine nitrogen provides a flexible, two-carbon spacer that terminates in a linear nitrile group, offering a distinct growth vector for fragment linking. A closely related building block, 3,5-dichloro-4-hydroxypyridine (CAS 17228-70-5), shares the halogenation pattern but replaces the N-propanenitrile group with a hydroxyl group at the 4-position, eliminating the N-alkyl vector entirely. This difference is critical when a fragment hit requires elaboration from the N1 position rather than the C4 position .

Fragment linking Vector diversity Scaffold elaboration

Predicted Physicochemical Profile vs. 3-(4-Oxopyridin-1(4H)-yl)propanenitrile

The target compound has a predicted density of 1.45 g/cm³ and a molecular weight of 217.05 Da. The non-chlorinated analog 3-(4-oxopyridin-1(4H)-yl)propanenitrile (MW ~148.16 Da) is significantly lighter and more polar, which would alter its LogP and solubility profile. Although experimentally measured LogP or solubility values are not publicly available for the target compound, the presence of two chlorine atoms is expected to increase lipophilicity by approximately 1.0–1.5 LogP units compared to the non-chlorinated scaffold, based on well-established substituent contribution rules .

Physicochemical property differentiation LogP Fragment library design

Patented Oxopyridine Scaffold Context and Procurement Relevance

The 3,5-dichloro-4-oxopyridine core appears within the Markush structures of Bayer Pharma AG's substituted oxopyridine patent series (e.g., US 2023/0024752 A1), which claims compounds for cardiovascular indications including thrombotic and thromboembolic disorders [1]. While the specific compound 3-(3,5-dichloro-4-oxopyridin-1-yl)propanenitrile is not itself exemplified with biological data, its core motif is embedded in a patent-protected chemical space. This provides a procurement rationale for organizations pursuing structure–activity relationships around the Bayer oxopyridine series, where non-chlorinated or differently substituted oxopyridines would fall outside the relevant SAR landscape [2].

Substituted oxopyridine patents Cardiovascular drug discovery Bayer scaffold series

Evidence-Backed Application Scenarios for Procuring 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile


Fragment-Based Screening Campaigns Targeting Halogen-Bonding Hot Spots

The 3,5-dichloro substitution pattern on the 4-oxopyridine core provides two potential halogen-bond donor sites. Procurement of this exact fragment is justified when a target protein's binding site contains exposed backbone carbonyls or Lewis-basic residues within a hydrophobic sub-pocket, where non-halogenated oxopyridine fragments (e.g., 3-(2-oxopyridin-1(2H)-yl)propanenitrile) would fail to establish halogen-bond interactions [1].

Fragment Linking and Growth Requiring an N1-Directed Propanenitrile Vector

When a primary fragment hit binds with its pyridine ring oriented such that the N1 position points toward solvent or an adjacent pocket, the propanenitrile side chain provides a flexible linker with a terminal nitrile ready for further elaboration (e.g., reduction to amine, hydrolysis to amide, or click chemistry). The analog 3,5-dichloro-4-hydroxypyridine, which lacks any N1 substituent, cannot support this vector without additional synthetic steps [1].

Competitive Intelligence and SAR Exploration Around Bayer's Substituted Oxopyridine Cardiovascular Patents

Organizations conducting freedom-to-operate analyses or seeking to develop novel cardiovascular agents within the oxopyridine chemical space should procure this specific scaffold to probe SAR around the 3,5-dichloro-4-oxopyridine core, which is explicitly claimed in Bayer's patent family (US 2023/0024752 A1, EA-036208-B1). Using non-chlorinated or differently substituted analogs would not adequately represent the patent-protected chemical space .

Physicochemical Property Calibration Panels for Fragment Library Design

The target compound, with its predicted density of 1.45 g/cm³, MW 217.05, and estimated lipophilicity elevation from the two chlorine atoms, can serve as a calibrated reference point for building fragment libraries that sample a specific lipophilicity range. This is relevant when designing panels to differentiate SAR arising from halogen-induced lipophilicity shifts versus specific polar interactions [1].

Quote Request

Request a Quote for 3-(3,5-Dichloro-4-oxopyridin-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.